molecular formula C10H11N3O2S2 B6416651 3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine CAS No. 924860-67-3

3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6416651
CAS No.: 924860-67-3
M. Wt: 269.3 g/mol
InChI Key: LNPKVNZXFYBUKH-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol This compound is characterized by the presence of a thiadiazole ring, a sulfonyl group, and a methylbenzyl substituent

Preparation Methods

The synthesis of 3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and thiadiazole derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl group.

    Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups using reagents such as sodium azide or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways . The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids and proteins.

Comparison with Similar Compounds

3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as :

    3-[(4-Chlorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine: This compound has a chlorobenzyl substituent instead of a methylbenzyl group, which may alter its chemical and biological properties.

    3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine: The presence of a fluorobenzyl group can enhance the compound’s stability and reactivity.

    3-[(4-Methylphenyl)sulfonyl]-1,2,4-thiadiazol-5-amine: This compound has a methylphenyl group instead of a methylbenzyl group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)16-13-10/h2-5H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPKVNZXFYBUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183076
Record name 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924860-67-3
Record name 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924860-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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